

# Comparative Efficacy & Safety of Centanafadine in Adults with ADHD

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## Compound Focus: Centanafadine

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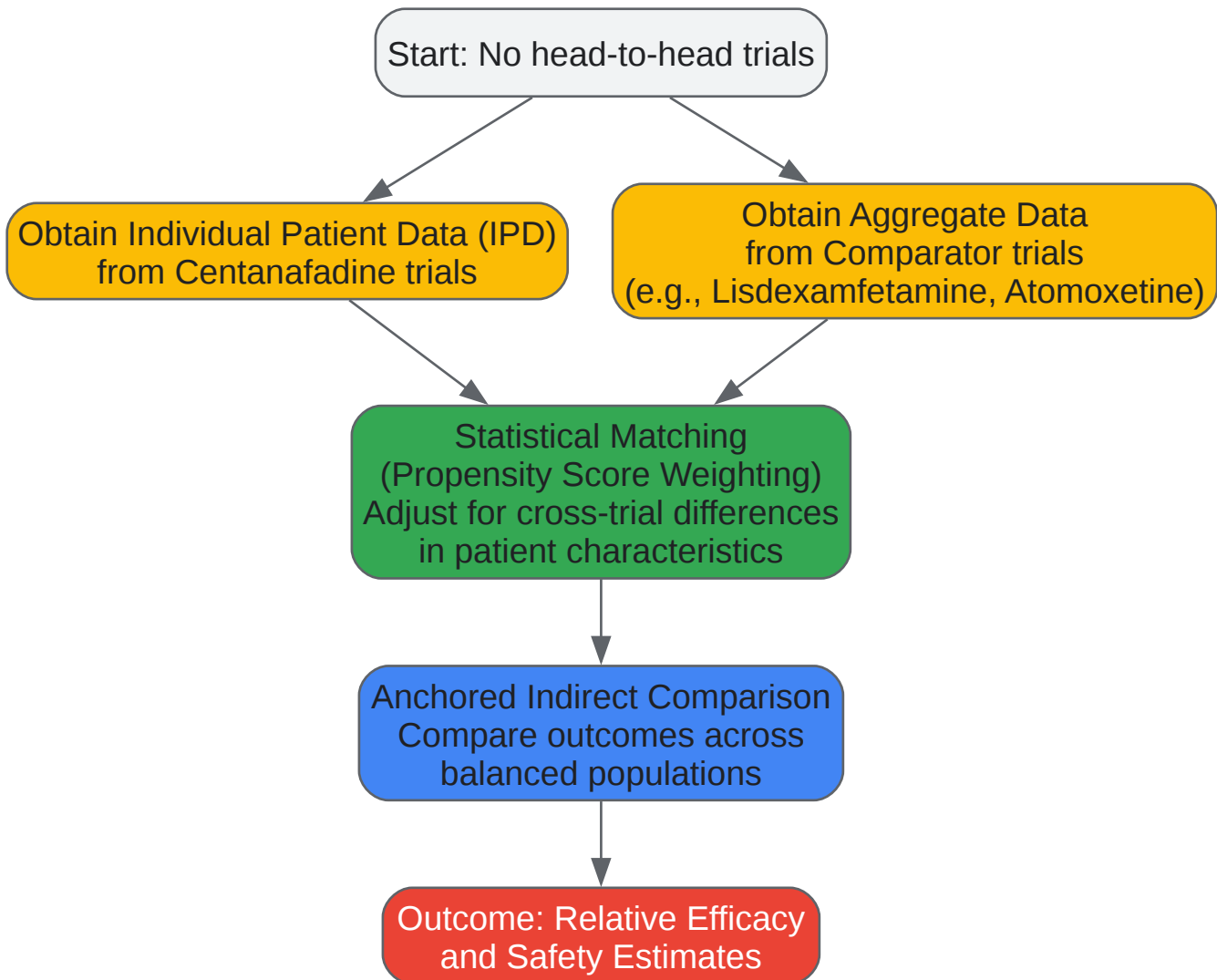
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Comparison	Efficacy (Mean Change in AISRS/ADHD-RS Score)	Key Safety Findings (Risk Difference in Percentage Points)
vs. Lisdexamfetamine	Smaller reduction than lisdexamfetamine (6.15-point difference; $p < 0.05$ ) [1]	Significantly lower risk of: Lack of appetite (-23.42), Dry mouth (-19.27), Insomnia (-15.35) [2]
vs. Methylphenidate	No statistically significant difference (1.75-point difference; $p = 0.13$ ) [1]	Significantly lower risk of: Decreased appetite (-20.25), Headache (-18.53), Insomnia (-12.65) [1]
vs. Atomoxetine	No statistically significant difference (1.60-point difference; $p = 0.21$ ) [1]	Significantly lower risk of: Nausea (-26.18), Dry mouth (-25.07), Fatigue (-13.95) [1]
vs. Viloxazine ER	No statistically significant difference in the change in AISRS score [2]	Significantly lower risk of: Fatigue (-11.07), Insomnia (-10.67), Nausea (-7.57) [2]

> **Note on Scales:** AISRS (Adult ADHD Investigator Symptom Rating Scale) and ADHD-RS (ADHD Rating Scale) are standard tools for assessing symptom severity in clinical trials. A higher score indicates more severe symptoms, so a larger negative change from baseline signifies greater improvement [1] [2].

## Experimental Protocols & Methodological Context

The comparative data in the table above comes primarily from **Matching-Adjusted Indirect Comparisons (MAICs)**, a validated statistical methodology used when head-to-head clinical trials are not available [1] [2].



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### Key Elements of the MAIC Workflow:

- **Data Sources:** The analysis used patient-level data from **centanafadine** trials and published aggregate data from trials of lisdexamfetamine, methylphenidate, and atomoxetine [1] [2].
- **Population Matching:** Propensity score weighting was applied to the **centanafadine** patient data to match the baseline characteristics (e.g., age, disease severity) of the populations in the comparator trials. This creates a balanced basis for comparison [1] [2].

- **Anchored Comparison:** The comparisons were "anchored" by using the placebo arms from all trials as a common reference point, which helps to reduce heterogeneity and confounding factors between the different studies [2].

## Defining "Clinically Meaningful Improvement"

A systematic review highlights a critical challenge in interpreting ADHD trial results: **there is no universal definition for "treatment response"** [3]. The field uses various thresholds, most commonly a reduction in the ADHD-RS total score, but the specific cutoff varies:

- The most frequently used threshold is a **≥30% reduction** in scores [3].
- Other trials use definitions of **≥25%, ≥40%, or ≥50%** reduction [3].
- Some studies anchor the response to a clinician's assessment of being "much improved" [4].

While the exact percentage reduction for **centanafadine** is not specified in the results, one long-term open-label study noted that AISRS total scores **improved up to 57% from baseline** over 52 weeks, which would meet even the most stringent common thresholds for response [5].

## Interpretation for Research & Development

For your work in developing comparison guides, the key takeaways are:

- **Favorable Safety Profile:** Across studies, **centanafadine** consistently demonstrates a significantly lower incidence of common side effects (like decreased appetite, nausea, dry mouth, and insomnia) compared to stimulants and other non-stimulants [1] [2].
- **Efficacy Positioning:** Its efficacy is lower than the stimulant lisdexamfetamine but is generally comparable to methylphenidate and the non-stimulants atomoxetine and viloxazine ER [1] [2].
- **Novel Mechanism:** As a norepinephrine, dopamine, and serotonin triple reuptake inhibitor, **centanafadine** represents a distinct pharmacological approach to treating ADHD [6].

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